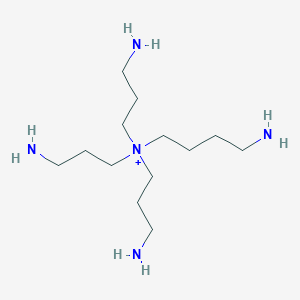

N(4)-bis(aminopropyl)spermidine(1+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N(4)-bis(aminopropyl)spermidine(1+) is a quaternary ammonium ion that is spermidine carrying two 3-aminopropyl substituents at the N-4 position. It has a role as a bacterial metabolite. It derives from a spermidine. It is a conjugate acid of a N(4)-bis(aminopropyl)spermidine(5+).

科学的研究の応用

Biochemical Role in Polyamine Metabolism

N(4)-bis(aminopropyl)spermidine plays a critical role in the synthesis of branched-chain polyamines, which are essential for the growth and stability of thermophilic microorganisms. Research has identified that this compound is synthesized by the enzyme BpsA (N(4)-bis(aminopropyl)spermidine synthase) found in organisms such as Thermococcus kodakarensis and Methanococcus jannaschii .

Case Study: Thermophilic Growth Enhancement

- Organism : Thermococcus kodakarensis

- Findings : The presence of N(4)-bis(aminopropyl)spermidine was shown to enhance growth at high temperatures (up to 93°C). The disruption of the bpsA gene resulted in impaired growth under these conditions, highlighting the compound's importance in thermophilic adaptation .

Stabilization of Nucleic Acids

Studies indicate that branched-chain polyamines, including N(4)-bis(aminopropyl)spermidine, contribute to the stabilization of DNA and RNA structures. This stabilization is particularly significant under extreme conditions where thermal stability is crucial for cellular function .

Research Insights

- Mechanism : Long-chain polyamines are believed to interact with nucleic acids, enhancing their structural integrity during processes such as replication and transcription at elevated temperatures .

Potential Therapeutic Applications

The unique properties of N(4)-bis(aminopropyl)spermidine suggest potential therapeutic applications in human diseases related to polyamine metabolism. Alterations in polyamine levels have been linked to various conditions, including cancer and neurodegenerative diseases.

Case Study: Cancer Research

- Findings : In vitro studies have demonstrated that manipulating polyamine levels can affect cell proliferation. For instance, bis(ethyl)norspermine (an analog) was shown to deplete cellular polyamines, leading to inhibited growth in cancer cell lines . This points towards a potential application for N(4)-bis(aminopropyl)spermidine in cancer therapy through modulation of polyamine pathways.

Polyamine Biosynthesis Pathways

N(4)-bis(aminopropyl)spermidine is also involved in various biosynthetic pathways that produce other biologically relevant compounds. Its role as an intermediate in polyamine biosynthesis highlights its importance in cellular metabolism.

Research Findings

- Biosynthetic Pathway : The compound is formed via enzymatic reactions involving decarboxylated amino acids, contributing to the overall polyamine pool necessary for cellular functions .

Summary Table of Applications

化学反応の分析

Structural and Mechanistic Insights

X-ray crystallography of BpsA from Thermococcus kodakarensis (PDB: 5XNH) revealed:

-

Active Site Architecture : A negatively charged cavity accommodates spermidine via hydrogen bonding and electrostatic interactions .

-

Loop Dynamics : Conformational changes occur upon substrate binding, stabilizing the transition state .

Kinetic Parameters :

| Substrate | K<sub>m</sub> (µM) | k<sub>cat</sub> (s⁻¹) | Reference |

|---|---|---|---|

| Spermidine | 12 ± 3 | 4.2 ± 0.5 | |

| dcSAM | 8 ± 2 | 3.8 ± 0.3 |

Role in Thermophile Survival

N(4)-bis(aminopropyl)spermidine(1+) is critical for hyperthermophiles like T. kodakarensis:

-

Thermostabilization : Branched polyamines stabilize DNA and RNA at temperatures >85°C by neutralizing phosphate charges and reducing helix flexibility .

-

Phenotypic Impact : Deletion of bpsA in T. kodakarensis results in growth arrest at 93°C, highlighting its thermoprotective role .

Synthetic and Analytical Approaches

Chemical Synthesis :

-

Stepwise Aminopropylation : Spermidine is reacted with acrylonitrile followed by hydrogenation to introduce aminopropyl groups .

-

Solid-Phase Methods : Nitrobenzenesulfonyl (Ns) strategies enable gram-scale production of branched polyamines .

Analytical Techniques :

-

HPLC/GC-MS : Used to resolve N(4)-bis(aminopropyl)spermidine(1+) from structural isomers (e.g., N(4)-aminopropylspermine) .

-

NMR : Confirms structural integrity via characteristic δ = 1.44–1.45 ppm signals for carbamate-protected intermediates .

Comparative Reactivity in Polyamine Pathways

Industrial and Pharmacological Relevance

特性

分子式 |

C13H34N5+ |

|---|---|

分子量 |

260.44 g/mol |

IUPAC名 |

4-aminobutyl-tris(3-aminopropyl)azanium |

InChI |

InChI=1S/C13H34N5/c14-6-1-2-10-18(11-3-7-15,12-4-8-16)13-5-9-17/h1-17H2/q+1 |

InChIキー |

FMTAVYOBEGHWPT-UHFFFAOYSA-N |

正規SMILES |

C(CC[N+](CCCN)(CCCN)CCCN)CN |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。